(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Catalog No.
S3178123
CAS No.
2158301-19-8
M.F
C6H13Cl2N3
M. Wt
198.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

CAS Number

2158301-19-8

Product Name

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m0../s1

InChI Key

YHCNTTLRKUTDRD-ILKKLZGPSA-N

SMILES

C1CNC(CN1)CC#N.Cl.Cl

solubility

not available

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride (CAS 2158301-19-8) is a specialized chiral building block essential for the synthesis of advanced targeted oncology therapeutics. Structurally, it features a piperazine ring substituted at the 2-position with an acetonitrile group in a strict (S)-configuration, stabilized as a dihydrochloride salt. In industrial procurement, this compound is primarily sourced as the definitive precursor for Adagrasib (MRTX849), a covalent KRAS G12C inhibitor. The dihydrochloride salt form is specifically selected for process chemistry workflows because it ensures solid-state stability, prevents hygroscopic degradation common to free-base piperazines, and allows for precise stoichiometric control during critical nucleophilic aromatic substitution (SNAr) coupling steps in commercial active pharmaceutical ingredient (API) manufacturing [1].

Generic substitution of this compound fails on two critical fronts: stereochemical necessity and process scalability. Substituting with the racemate or the (R)-enantiomer completely disrupts the precise spatial trajectory required for the final API to displace a critical bound water molecule near Gly10 and Thr58 in the KRAS G12C switch-II pocket, resulting in a loss of nanomolar binding affinity [1]. From a manufacturing perspective, attempting to substitute the unprotected dihydrochloride salt with N-Boc or N-Cbz protected analogs necessitates downstream deprotection steps that drastically reduce overall atom economy and process yield. Furthermore, utilizing the free base form introduces severe hygroscopicity and instability, leading to stoichiometric imbalances during the final SNAr coupling that generate difficult-to-purge impurities in GMP workflows[2].

Stereochemical Trajectory for KRAS G12C Target Affinity

The (S)-configuration of the piperazine-acetonitrile motif is an absolute requirement for the biological activity of the downstream API, Adagrasib. The (S)-enantiomer structurally orients the molecule to displace a bound water complexed to Gly10 and Thr58, enabling nanomolar potency (IC50 ~0.12–0.15 µM). Utilizing a racemate requires late-stage chiral separation (e.g., via Supercritical Fluid Chromatography), which inherently caps the theoretical yield of the active stereoisomer at 50% and introduces massive cost inefficiencies [1].

Evidence DimensionDownstream API Potency and Yield
Target Compound Data(S)-enantiomer (Yields IC50 0.12-0.15 µM API without chiral resolution loss)
Comparator Or BaselineRacemic mixture (Requires SFC separation, >50% yield loss)
Quantified Difference>50% absolute yield recovery by avoiding late-stage chiral resolution
ConditionsPreclinical KRAS G12C mutant cell line assays and process-scale synthesis

Procurement of the enantiopure (S)-form is mandatory to achieve the required pharmacological efficacy and avoid catastrophic yield losses during API manufacturing.

Process Efficiency via Protection-Free SNAr Coupling

Advanced commercial routes for Adagrasib utilize the unprotected (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride to execute a transition-metal-free SNAr displacement. Compared to earlier routes utilizing N-Boc or N-Cbz protected piperazines, the direct use of the unprotected dihydrochloride salt eliminates two synthetic steps (protection and deprotection) and avoids palladium catalysis. This streamlined approach significantly improves the overall process efficiency, achieving a 45% overall yield compared to the significantly lower yields of earlier multi-step protected routes [1].

Evidence DimensionOverall Process Yield and Step Count
Target Compound DataUnprotected dihydrochloride salt (5 steps, 45% overall yield)
Comparator Or BaselineN-protected (Boc/Cbz) piperazine analogs (7+ steps, <32% overall yield)
Quantified DifferenceElimination of 2 synthetic steps and a >13% absolute increase in overall API yield
ConditionsTransition-metal-free SNAr coupling in commercial-scale API synthesis

Eliminating protection and deprotection steps directly reduces the cost of goods (COGs) and shortens manufacturing cycle times.

Solid-State Stability and Stoichiometric Precision

The selection of the dihydrochloride salt over the free base is critical for bulk handling and reaction precision. Free base piperazines are typically hygroscopic oils or low-melting solids that degrade upon atmospheric exposure, complicating the precise molar dosing required for complex couplings. The dihydrochloride salt exists as a stable, free-flowing solid that maintains >98% purity during storage. This stability ensures exact stoichiometric control during the regioselective SNAr coupling onto the tetrahydropyridopyrimidine core, preventing the formation of difficult-to-purge over-addition impurities [1].

Evidence DimensionMaterial Handling and Purity Retention
Target Compound DataDihydrochloride salt (Stable, free-flowing solid, precise stoichiometry)
Comparator Or BaselineFree base form (Hygroscopic, variable assay, prone to degradation)
Quantified DifferencePrevention of stoichiometric imbalances and subsequent downstream impurity formation
ConditionsBulk storage and GMP-scale reactor charging

Reliable solid-state properties are essential for reproducible scale-up and meeting stringent GMP purity specifications.

Commercial Manufacturing of Adagrasib (MRTX849)

The primary industrial application for this compound is as the critical chiral starting material (KSM) in the GMP production of Adagrasib. Its unprotected, enantiopure dihydrochloride form enables a streamlined, 5-step, transition-metal-free synthesis that maximizes overall yield and minimizes cost of goods [1].

Development of Next-Generation Switch-II Pocket Inhibitors

Beyond Adagrasib, the (S)-2-(piperazin-2-yl)acetonitrile scaffold serves as a privileged structural motif in medicinal chemistry for designing novel covalent inhibitors targeting the KRAS G12C switch-II pocket. Its specific stereochemistry is structurally required to displace proximal bound water molecules to enhance target affinity [2].

Protection-Free Process Chemistry Methodologies

In advanced synthetic route scouting, this compound is utilized to develop highly atom-economical, regioselective SNAr coupling protocols. By avoiding N-Boc or N-Cbz protecting groups, process chemists use this salt to design greener, more efficient manufacturing routes for complex nitrogen-containing heterocycles [1].

Dates

Last modified: 08-18-2023

Explore Compound Types